LY2780301 -

LY2780301

Catalog Number: EVT-1535832
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LY2780301 is an orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B) with potential antineoplastic activity. Akt inhibitor LY2780301 binds to and inhibits the activity of Akt, which may result in inhibition of the PI3K/Akt signaling pathway, thereby leading to inhibition of cell proliferation and the induction of apoptosis in tumor cells. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.
Source and Classification

LY2780301 was developed as part of research efforts to create targeted therapies for cancer. It belongs to the class of compounds known as small molecule inhibitors, specifically designed to interfere with the signaling pathways that promote cancer cell proliferation and survival. The compound is classified under the broader category of kinase inhibitors, which are pivotal in cancer therapy due to their role in modulating cellular signaling networks.

Synthesis Analysis

Methods and Technical Details

The synthesis of LY2780301 involves multiple steps that typically include:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds that serve as precursors.
  2. Reactions: Common synthetic methods include:
    • Condensation Reactions: These are often employed to form the core structure of the compound by linking various aromatic and aliphatic groups.
    • Cyclization: This step may involve forming cyclic structures that are essential for the biological activity of the compound.
  3. Purification: After synthesis, purification techniques such as column chromatography or recrystallization are used to isolate LY2780301 from by-products and unreacted materials.

The detailed reaction schemes and conditions can vary based on specific research protocols but generally follow established organic synthesis methodologies .

Molecular Structure Analysis

Structure and Data

The molecular structure of LY2780301 can be described using standard chemical notation. It features a complex arrangement that allows it to interact effectively with its target kinases.

  • Molecular Formula: C₁₈H₁₈N₄O₃S
  • Molecular Weight: Approximately 358.43 g/mol
  • Structural Characteristics: The compound contains multiple functional groups that contribute to its solubility and binding affinity, including amide and sulfonamide moieties.

The three-dimensional structure can be visualized using molecular modeling software, which illustrates how LY2780301 fits into the active sites of its target kinases .

Chemical Reactions Analysis

Reactions and Technical Details

LY2780301 undergoes various chemical reactions during its synthesis and when interacting with biological targets:

  1. Phosphorylation Inhibition: The primary action mechanism involves inhibiting the phosphorylation activity of p70 S6 kinase and Akt, disrupting their signaling pathways.
  2. Binding Interactions: The compound forms non-covalent interactions (such as hydrogen bonds and hydrophobic interactions) with the ATP-binding sites of these kinases, leading to reduced kinase activity.

In vitro studies have demonstrated that LY2780301 effectively inhibits kinase activity at micromolar concentrations, showcasing its potential as a therapeutic agent .

Mechanism of Action

Process and Data

LY2780301's mechanism of action is centered on its ability to inhibit two critical kinases:

  • p70 S6 Kinase: This kinase is involved in protein synthesis regulation and cell growth. Inhibition leads to decreased cell size and proliferation.
  • Akt Pathway: By inhibiting Akt, LY2780301 disrupts several downstream effects including glucose metabolism, cell survival, and apoptosis regulation.

Preclinical studies have shown that treatment with LY2780301 results in significant reductions in phosphorylated S6 protein levels in tumor biopsies, indicating effective pathway inhibition .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

LY2780301 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as DMSO but has limited solubility in water.
  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data should be referenced from experimental results but is typically within a defined range for similar compounds.

These properties are crucial for determining the appropriate formulation for therapeutic use .

Applications

Scientific Uses

LY2780301 has been primarily investigated for its potential applications in oncology:

  • Cancer Treatment: Its dual inhibition mechanism makes it a candidate for treating various cancers where Akt and p70 S6 kinase pathways are dysregulated.
  • Research Tool: Beyond its therapeutic potential, LY2780301 serves as a valuable tool in research settings for studying cellular processes regulated by these kinases.

Clinical trials have assessed its safety profile and pharmacodynamics, contributing to our understanding of targeted cancer therapies .

Introduction to LY2780301: Pharmacological Profile and Target Specificity

Molecular Structure and Biochemical Characteristics of LY2780301

LY2780301 (chemical name: undisclosed; CAS Registry Number: 1226801-23-5) possesses a molecular weight of 517.52 g/mol and a chemical formula of C₂₅H₂₇F₄N₇O. Structurally, it features a fluorinated aromatic core linked to a heterocyclic amine system, facilitating precise interaction with the ATP-binding pockets of its target kinases [2]. The compound demonstrates optimal solubility in dimethyl sulfoxide (DMSO) (25 mg/mL; ~48.3 mM), but exhibits negligible solubility in water or ethanol, necessitating specific formulations (e.g., DMSO/corn oil or PEG/Tween-based emulsions) for in vivo administration [2].

Biochemically, LY2780301 functions as a reversible, ATP-competitive inhibitor. It exhibits high binding affinity for both Akt and p70S6K, with dissociation constants (Kd) in the low nanomolar range, although exact IC₅₀ values for primary targets remain proprietary. Its selectivity profile, assessed across diverse kinase panels, confirms predominant activity against Akt isoforms (Akt1, Akt2, Akt3) and p70S6K, with significantly weaker inhibition (>10-fold higher IC₅₀) against related kinases like PKA or ROCK [1] [8]. This selectivity minimizes off-target effects, a critical consideration for therapeutic window optimization. Pharmacokinetic studies in preclinical models indicate favorable absorption and sustained target engagement following oral dosing, supporting its once-daily (QD) clinical regimen [1].

Table 1: Fundamental Chemical and Physicochemical Properties of LY2780301

PropertyValue
Chemical FormulaC₂₅H₂₇F₄N₇O
Molecular Weight517.52 g/mol
CAS Registry Number1226801-23-5
Purity (Typical Batch)>99% (HPLC)
Solubility in DMSO25 mg/mL (~48.3 mM)
Solubility in WaterInsoluble
Primary Solvent SystemsDMSO/Corn oil; PEG300/Tween80/H₂O

Dual Inhibition Mechanism: p70S6K and Akt Kinase Activity

LY2780301 exerts its anticancer effects through simultaneous, potent inhibition of two key serine/threonine kinases within the PI3K/AKT/mTOR axis:

  • Akt Inhibition: Akt acts as a central signaling hub downstream of PI3K. LY2780301 binds reversibly to the ATP-binding site of Akt (all isoforms), preventing its phosphorylation and activation. Inhibition of Akt disrupts phosphorylation of downstream substrates like GSK-3β (glycogen synthase kinase-3 beta) and PRAS40 (proline-rich Akt substrate of 40 kDa), which are crucial regulators of cell survival, glucose metabolism, and protein synthesis. Preclinical studies confirmed LY2780301 treatment leads to dose-dependent dephosphorylation of GSK-3β and PRAS40 in tumor cell lines (e.g., LNCaP, MDA-MB-468) [1] [9]. Notably, LY2780301 treatment can induce a compensatory increase in phosphorylated Akt levels in vivo, likely due to loss of feedback inhibition from p70S6K; however, this pool of Akt remains functionally inactive due to direct binding by the inhibitor [1].

  • p70S6K Inhibition: p70S6K is a major effector downstream of mTOR complex 1 (mTORC1). LY2780301 directly inhibits p70S6K kinase activity, blocking its phosphorylation of the ribosomal protein S6 (S6RP). Phospho-S6RP (pS6) is a key marker of mTORC1/p70S6K pathway activity and drives mRNA translation for cell cycle progression proteins (e.g., cyclins). Inhibition of p70S6K by LY2780301 demonstrably reduces pS6 levels in both cellular models (e.g., ErbB2-transformed MCF10A cells) and in vivo tumor xenografts [6] [1]. Crucially, blocking p70S6K also alleviates its negative feedback on upstream signaling nodes like IRS-1 (insulin receptor substrate 1). This feedback loop normally dampens PI3K activation upon growth factor stimulation; its release by p70S6K inhibition can paradoxically increase PI3K/PDK1 signaling, potentially reactivating Akt. LY2780301's concurrent Akt blockade directly counteracts this compensatory reactivation, making the dual inhibition strategy mechanistically synergistic [7] [8].

Table 2: Key Biochemical Effects of LY2780301 Dual Inhibition

Target KinaseKey Downstream Substrate AffectedEffect of LY2780301Functional Consequence
AktGSK-3β↓ Phosphorylation (Inhibition)Altered metabolism, reduced survival signals
AktPRAS40↓ Phosphorylation (Inhibition)Increased mTORC1 inhibition, reduced survival
p70S6KRibosomal Protein S6 (S6RP)↓ Phosphorylation (Inhibition)Suppressed protein translation, cell cycle arrest
Feedback LoopIRS-1Relief of p70S6K-mediated inhibition (Indirect)Counteracted by direct Akt inhibition

Role in the PI3K/AKT/mTOR Signaling Pathway: Key Nodes and Regulatory Functions

The PI3K/AKT/mTOR (PAM) pathway is a master regulator of cell growth, proliferation, survival, and metabolism. Its frequent hyperactivation in human cancers—through mechanisms like PIK3CA mutations, PTEN loss, AKT amplification, or upstream receptor tyrosine kinase (RTK) overactivation—makes it a prime therapeutic target [7] [5] [10]. LY2780301 intervenes at two critical, interconnected nodes within this pathway:

  • Akt as the Central Signal Integrator: Akt sits at the crossroads of the PAM pathway. Activation occurs via PI3K-generated PIP3 recruiting Akt and PDK1 to the plasma membrane. PDK1 phosphorylates Akt at Thr308, while mTORC2 phosphorylates Ser473, leading to full activation. Active Akt phosphorylates numerous substrates, promoting survival (by inhibiting pro-apoptotic proteins like BAD), growth (via mTORC1 activation through TSC2 inhibition), metabolism (via GSK-3β/AS160 regulation), and proliferation (via FOXO inactivation, CDK regulation) [7] [8]. LY2780301 directly inhibits Akt kinase activity, disrupting these diverse oncogenic signals.

  • p70S6K as a Major mTORC1 Effector: mTORC1 integrates inputs from growth factors (via Akt), energy status (AMPK), nutrients (amino acids), and oxygen to regulate anabolic processes. A key output is the activation of p70S6K. Phosphorylated/active p70S6K drives the translation of 5'-TOP (terminal oligopyrimidine tract) mRNAs, encoding components of the protein synthesis machinery (ribosomal proteins, elongation factors) and cell cycle regulators (e.g., cyclin D1, c-Myc) [7] [6]. Consequently, p70S6K activity is essential for cell growth and G1/S progression. Furthermore, activated p70S6K phosphorylates IRS-1, targeting it for degradation and thus attenuating PI3K activation—a critical negative feedback loop. LY2780301's inhibition of p70S6K directly suppresses protein translation and cell cycle progression.

LY2780301's dual action disrupts both the primary oncogenic signal transmission through Akt and a key anabolic output arm via p70S6K. Critically, by blocking both nodes, it mitigates a major resistance mechanism inherent to targeting only one arm of the pathway: inhibiting mTORC1/p70S6K alone relieves the IRS-1 feedback, leading to PI3K reactivation and paradoxical Akt activation, which can sustain survival signals [8] [3]. LY2780301 prevents this by concurrently inhibiting Akt. This strategy is particularly relevant in cancers driven by PIK3CA mutations, PTEN loss, or AKT amplification, where the pathway is constitutively active upstream or at the level of Akt itself [7] [1] [3].

Table 3: Prevalence of PI3K/AKT/mTOR Pathway Alterations in Major Cancers Relevant to LY2780301 Targeting

Cancer TypeKey Pathway AlterationsPrevalence of AlterationsLY2780301 Relevance
Breast CancerPIK3CA mutation/amplification; PTEN loss; AKT mutation (E17K); RTK (HER2, EGFR) overexp.~45-70% (HR+/HER2-)High (Targets Akt/p70S6K downstream of common drivers)
Endometrial CancerPIK3CA mutation; PTEN mutation/loss; AKT mutation>80%High (Directly targets frequently activated Akt)
Glioblastoma (GBM)PTEN loss; PIK3CA/PIK3R1 mutation; RTK (EGFR) amplification~40-50%Moderate-High (Targets central Akt node)
Prostate CancerPTEN loss (primary & mCRPC); PIK3CB activation in PTEN-null~40-60% (mCRPC)High (Especially PTEN-loss models)
Pancreatic (PDAC)KRAS mutation (indirect PI3K activation); AKT2 amplification; PTEN loss~60% (Pathway activation)Moderate (Targets KRAS downstream effectors)

Evidence from preclinical models underscores the rationale: In ER-negative breast cancer models with activated Akt/p70S6K, LY2780301 significantly suppressed proliferation by inducing Cyclin B1 inhibition and G0/G1 cell cycle arrest in human mammary epithelial cells (hMECs) [6]. Furthermore, in the MMTV-neu transgenic mouse model (HER2-driven), which develops atypical hyperplasia (ADH) and mammary intraepithelial neoplasia (MIN) lesions exhibiting p70S6K activation, short-term LY2780301 treatment effectively reduced pS6 levels and decreased proliferation within these pre-malignant lesions [6]. Clinical studies, such as the phase IB trial combining LY2780301 with gemcitabine, demonstrated preliminary antitumor activity (5% partial response rate, 74% disease control rate at cycle 2) in patients with advanced solid tumors harboring molecular alterations in the PI3K/AKT/mTOR pathway (e.g., PIK3CA amplification/mutation, AKT mutation/amplification, PTEN inactivation) [1] [3]. Similarly, the TAKTIC study explored its combination with paclitaxel in HER2-negative advanced breast cancer, leveraging the mechanistic synergy to overcome potential resistance [4].

Properties

Product Name

LY2780301

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

LY2780301; LY-2780301; LY 2780301

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.